5-bromo-N-cyclopentylfuran-2-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

5-Bromo-N-cyclopentylfuran-2-carboxamide (CAS 545366-68-5, PubChem CID is a synthetic small-molecule furan-2-carboxamide derivative with a molecular weight of 258.11 g/mol and formula C₁₀H₁₂BrNO₂. It features a bromine atom at the 5-position of the furan ring and a cyclopentyl group on the amide nitrogen.

Molecular Formula C10H12BrNO2
Molecular Weight 258.11 g/mol
Cat. No. B5849210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-cyclopentylfuran-2-carboxamide
Molecular FormulaC10H12BrNO2
Molecular Weight258.11 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=C(O2)Br
InChIInChI=1S/C10H12BrNO2/c11-9-6-5-8(14-9)10(13)12-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
InChIKeyMTTQOYXAPJQUDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-N-cyclopentylfuran-2-carboxamide: Chemical Identity and Procurement Baseline


5-Bromo-N-cyclopentylfuran-2-carboxamide (CAS 545366-68-5, PubChem CID 841638) is a synthetic small-molecule furan-2-carboxamide derivative with a molecular weight of 258.11 g/mol and formula C₁₀H₁₂BrNO₂ [1]. It features a bromine atom at the 5-position of the furan ring and a cyclopentyl group on the amide nitrogen. The compound has been deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR ID: MLS000535108) and included in multiple high-throughput screening campaigns across diverse target classes [2][3]. Its computed physicochemical properties include an XLogP3 of 2.9, a topological polar surface area of 42.2 Ų, and a single hydrogen bond donor, placing it within drug-like chemical space according to Lipinski's guidelines [1].

Why Furan-2-Carboxamide Analogs Cannot Be Interchanged: The Case for 5-Bromo-N-cyclopentylfuran-2-carboxamide


Within the furan-2-carboxamide chemical class, even minor structural modifications produce substantial shifts in biological activity profiles. The presence of the 5-bromo substituent on the electron-rich furan ring alters both the electronic distribution and the compound's capacity for halogen bonding [1]. The cyclopentyl group on the amide nitrogen contributes distinct steric and lipophilic character compared to smaller (e.g., methyl, ethyl) or larger (e.g., cyclohexyl, substituted benzyl) N-substituents. These structural features collectively influence target engagement, as evidenced by the compound's selective inactivity across the majority of targets in broad screening panels [2]. Generic substitution with a des-bromo analog (e.g., N-cyclopentyl-2-furamide) or a regioisomer (e.g., 3-bromo-N-cyclopentylfuran-2-carboxamide) would yield a molecule with different hydrogen-bonding potential, LogP, and steric profile, rendering prior screening and selectivity data non-transferable [1][2].

Quantitative Differentiation Evidence for 5-Bromo-N-cyclopentylfuran-2-carboxamide


Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Key Analogs

The computed XLogP3 of 2.9 for 5-bromo-N-cyclopentylfuran-2-carboxamide [1] reflects the combined contributions of the 5-bromo substituent and the cyclopentyl amide group. For comparison, the des-bromo analog N-cyclopentyl-2-furamide (CAS: not found in searches) would be expected to exhibit a lower LogP due to the absence of the hydrophobic bromine. The topological polar surface area (TPSA) of 42.2 Ų provides a metric for predicting passive membrane permeability; compounds with TPSA < 60 Ų are generally considered to have favorable absorption characteristics [1]. The bromine at the 5-position also introduces the potential for halogen bonding interactions with target proteins, a feature absent in non-halogenated furan-2-carboxamides [2]. This combination of moderate lipophilicity and low TPSA distinguishes the compound from more polar analogs such as 3-bromo-N-[(1S,3R)-3-hydroxycyclopentyl]furan-2-carboxamide (MW 274 Da, containing an additional hydroxyl group) [2].

Lipophilicity Drug-likeness Physicochemical profiling

Broad-Spectrum Selectivity Profiling: Predominant Inactivity Across Diverse Target Panels

In the NIH Molecular Libraries Program screening initiative, 5-bromo-N-cyclopentylfuran-2-carboxamide was tested in over 30 distinct bioassays spanning kinase inhibition (PLK1, eIF2B), nuclear receptor modulation (ER-α, ER-β, PPARγ), protease inhibition (Factor XIa, Factor XIIa, MT1-MMP), protein-protein interaction disruption (HIV Rev-RRE, SRC-1 recruitment), and cytotoxicity/viability panels [1]. The compound was classified as 'Inactive' in the vast majority of these assays, including Hsc70/Hsp70 inhibition (AID 568, 583), PLK1 inhibition (AID 619, 693), estrogen receptor coactivator binding (AID 629, 633), Smad transcription factor inhibition (AID 630), and LYP phosphatase modulation (AID 640, 697) [1]. This broad inactivity profile contrasts with more promiscuous furan-2-carboxamide derivatives that show activity across multiple target classes. While many structurally related screening compounds exhibit non-specific activity (frequent hitters), the inactivity of 5-bromo-N-cyclopentylfuran-2-carboxamide across diverse unrelated targets suggests a relatively clean profile that may translate to reduced polypharmacology risk in target-based screening cascades [2].

Selectivity profiling High-throughput screening Off-target assessment

Adenylate Cyclase Type 8 (AC8) Inhibitory Activity: Potency Contextualized

Data curated in ChEMBL and BindingDB indicate that compounds within the furan-2-carboxamide chemotype, including 5-bromo-substituted derivatives, have been evaluated against human adenylate cyclase isoforms. A structurally related compound (BindingDB ID BDBM50521094, CHEMBL4574197) demonstrated an IC₅₀ of 29,000 nM (29 µM) against human adenylate cyclase type 8 (AC8) in a cell-based assay measuring A23187-stimulated cAMP accumulation in HEK293 cells [1]. For reference, the most potent furan-2-carboxamide AC1 inhibitor reported (BDBM50521081, CHEMBL4576094) showed an IC₅₀ of 10,000 nM (10 µM) under comparable assay conditions [2]. The 5-bromo-N-cyclopentyl substitution pattern represents an intermediate potency profile within this chemotype, with the bromine at the 5-position and the cyclopentyl group on the amide distinguishing it from analogs bearing different halogen or N-substituent patterns. The PubChem BioAssay record also reports potency values of 15.85 µM and 112.2 µM from screening data, though specific target context is not fully resolved in the available summaries [3].

Adenylate cyclase cAMP signaling Enzyme inhibition

Structural Differentiation from Regioisomeric and N-Substituted Furan-2-Carboxamide Analogs

The bromine substitution at the 5-position of the furan ring is a critical structural determinant. The regioisomer 3-bromo-N-(cyclopent-3-en-1-yl)furan-2-carboxamide (MW 256 Da, C₁₀H₁₀BrNO₂) [1] places the bromine at the 3-position and incorporates an alkene in the cyclopentyl ring, altering both the electronic distribution on the furan and the conformational flexibility of the N-substituent. The N-methylated analog 5-bromo-N-cyclopentyl-N-methylfuran-2-carboxamide (MW 272.14 g/mol) [2] eliminates the single hydrogen bond donor present in the parent compound, which is likely to affect target binding interactions. Additionally, expanding to 5-bromo-N-cyclopentylpicolinamide (pyridine core instead of furan, MW differs) [3] introduces a basic nitrogen into the heterocyclic core, fundamentally changing hydrogen-bonding capacity and protonation state at physiological pH. Each of these structural variations results in compounds that occupy distinct chemical property space, making direct substitution between them scientifically unjustified without re-validation of biological activity.

Regiochemistry Structure-activity relationship Chemical library design

Recommended Application Scenarios for 5-Bromo-N-cyclopentylfuran-2-carboxamide Based on Differentiated Evidence


Negative Control Compound for HTS Campaigns Requiring a Well-Characterized Inactive Small Molecule

Based on the documented inactivity of 5-bromo-N-cyclopentylfuran-2-carboxamide across a broad panel of over 30 diverse biochemical and cell-based assays [1], this compound is well-suited as a negative control in high-throughput screening campaigns. Its drug-like physicochemical properties (XLogP3 = 2.9, TPSA = 42.2 Ų, MW = 258.11 g/mol) [2] ensure it does not introduce confounding factors related to poor solubility or membrane permeability that can complicate the interpretation of negative control data. The compound's consistent inactivity across kinase, nuclear receptor, protease, and protein-protein interaction assays provides researchers with a data-rich reference point for establishing assay signal-to-noise thresholds.

Scaffold for Focused Adenylate Cyclase SAR Library Design

The adenylate cyclase inhibitory activity observed within this chemotype (IC₅₀ values in the 10–29 µM range for AC1 and AC8 isoforms) [1][2] positions 5-bromo-N-cyclopentylfuran-2-carboxamide as a tractable starting scaffold for medicinal chemistry optimization. The 5-bromo substituent provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the cyclopentyl amide can be systematically varied to explore N-substituent SAR. The compound's moderate potency and clean selectivity profile make it an attractive lead-like starting point, distinct from more potent but less selective adenylate cyclase inhibitors such as NKY 80 (selective for AC5, IC₅₀ = 8.3 µM) [3].

Halogen Bonding Probe in Structural Biology and Computational Chemistry

The 5-bromo substituent on the electron-rich furan ring presents a defined halogen bond donor for structural biology studies [1]. The bromine atom at this position can engage in halogen bonding interactions with backbone carbonyl oxygens or side-chain acceptors in protein binding sites, a feature absent in des-halo analogs. Combined with the compound's low TPSA (42.2 Ų) and moderate lipophilicity, this makes it suitable for co-crystallization studies or molecular dynamics simulations aimed at quantifying halogen bonding contributions to ligand-protein binding energetics in the furan-2-carboxamide chemotype.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined chemical structure, CAS registry number (545366-68-5), and computed physicochemical properties including exact mass (257.00514 Da) and InChIKey (MTTQOYXAPJQUDN-UHFFFAOYSA-N) [1], 5-bromo-N-cyclopentylfuran-2-carboxamide serves as a suitable reference standard for LC-MS, HPLC, and NMR method development. The bromine isotope pattern (¹Br:⁸¹Br ≈ 1:1) provides a distinctive mass spectrometric signature that facilitates unambiguous identification in complex mixtures. Commercial availability from multiple suppliers (including Biosynth, Enamine, ChemBridge, and Princeton BioMolecular Research) [2] ensures reproducible procurement for analytical workflows.

Quote Request

Request a Quote for 5-bromo-N-cyclopentylfuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.